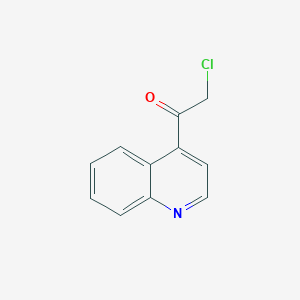
2-(5-methyl-3-isoxazolyl)Morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methyl-3-isoxazolyl)Morpholine is a heterocyclic compound that features both an isoxazole ring and a morpholine ring The isoxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the morpholine ring is a six-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-isoxazolyl)Morpholine typically involves the formation of the isoxazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate precursors under basic conditions. For example, the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (such as sodium bicarbonate) at ambient temperature can yield the isoxazole ring . Subsequently, the morpholine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of metal-free synthetic routes can be advantageous in industrial settings to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-methyl-3-isoxazolyl)Morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoxazole or morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and nucleophiles (such as amines or halides). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce various functional groups onto the compound.
Aplicaciones Científicas De Investigación
2-(5-methyl-3-isoxazolyl)Morpholine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(5-methyl-3-isoxazolyl)Morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
This compound is unique due to the presence of both the isoxazole and morpholine rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
2-(5-methyl-1,2-oxazol-3-yl)morpholine |
InChI |
InChI=1S/C8H12N2O2/c1-6-4-7(10-12-6)8-5-9-2-3-11-8/h4,8-9H,2-3,5H2,1H3 |
Clave InChI |
TTXMVDJEKHDAKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)C2CNCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-oxolan-2-yl]methanethiol](/img/structure/B13585491.png)
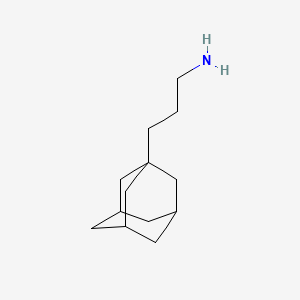
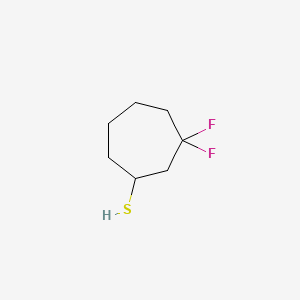
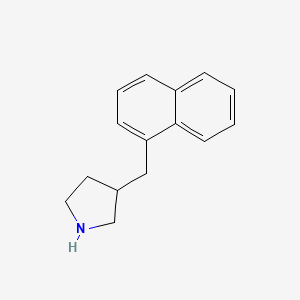
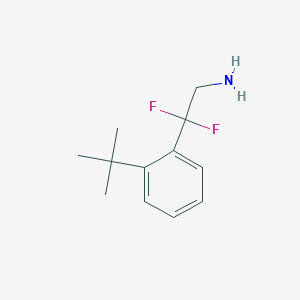
![7-Chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13585526.png)
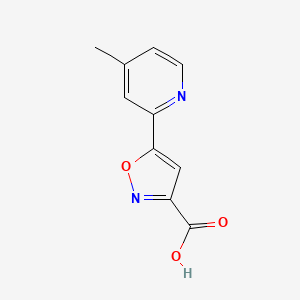
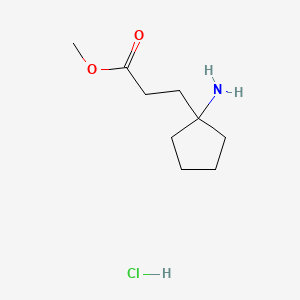
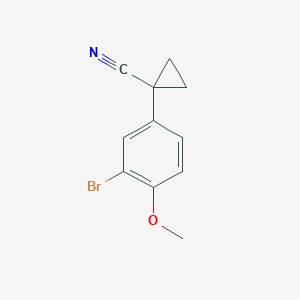
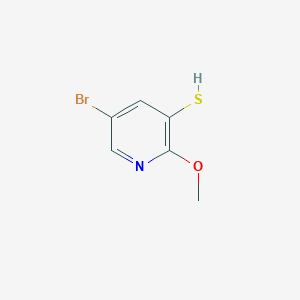

amine](/img/structure/B13585558.png)
